REACTION_CXSMILES
|
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH2:5][CH3:6]>>[CH2:4]1[CH:3]2[CH:5]3[CH:4]=[CH:3][CH:2]([CH:1]2[CH:6]=[CH:5]1)[CH2:6]3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the copolymerization reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH2:5][CH3:6]>>[CH2:4]1[CH:3]2[CH:5]3[CH:4]=[CH:3][CH:2]([CH:1]2[CH:6]=[CH:5]1)[CH2:6]3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the copolymerization reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH2:5][CH3:6]>>[CH2:4]1[CH:3]2[CH:5]3[CH:4]=[CH:3][CH:2]([CH:1]2[CH:6]=[CH:5]1)[CH2:6]3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the copolymerization reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH2:5][CH3:6]>>[CH2:4]1[CH:3]2[CH:5]3[CH:4]=[CH:3][CH:2]([CH:1]2[CH:6]=[CH:5]1)[CH2:6]3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the copolymerization reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |